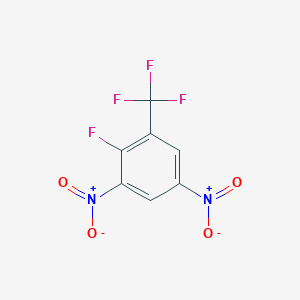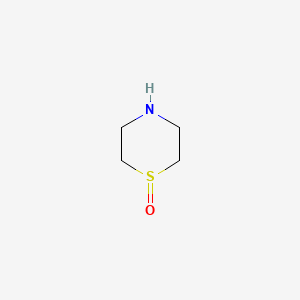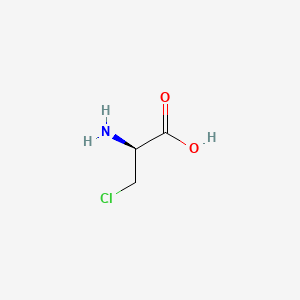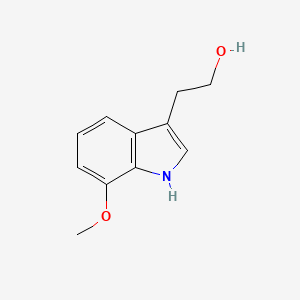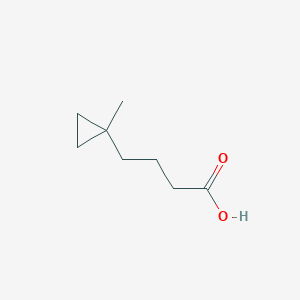
4-(1-Methylcyclopropyl)butanoic acid
説明
4-(1-Methylcyclopropyl)butanoic acid, also known as MCPB, is a synthetic herbicide that is commonly used in agriculture to control broadleaf weeds. It belongs to the class of phenoxyalkanoic acid herbicides and is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-D). MCPB has been used for over 50 years and is still widely used today due to its effectiveness and low cost.
科学的研究の応用
Inhibition of Mycolic Acid Biosynthesis
4-(1-Methylcyclopropyl)butanoic acid and its derivatives have been studied for their ability to inhibit mycolic acid biosynthesis, an essential component in the cell wall of mycobacteria such as Mycobacterium tuberculosis. Methyl 4-(2-octadecylcyclopropen-1-yl)butanoate, a structural analogue of this compound, has been shown to effectively inhibit mycolic acid biosynthesis in a cell-wall preparation from Mycobacterium smegmatis (Wheeler et al., 1993). Similarly, the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, also an inhibitor of mycolic acid synthesis, has been described (Besra et al., 1993).
Applications in Organic Chemistry and Biotechnology
In the field of organic chemistry, studies have explored the synthesis and reactions of various derivatives of this compound. For instance, the synthesis of compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate has been conducted for examining their potential as inhibitors in biological processes (Hartmann et al., 1994). Similarly, the utilization of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid for the optical gating of synthetic ion channels in nanofluidic devices has been demonstrated, showcasing its potential in the development of multifunctional devices for controlled release, sensing, and information processing (Ali et al., 2012).
作用機序
Target of Action
This compound is a derivative of butanoic acid, which is a short-chain fatty acid that plays a role in various metabolic processes . .
Mode of Action
The mode of action of 4-(1-Methylcyclopropyl)butanoic acid is also not clearly outlined in the literature. As a derivative of butanoic acid, it may share some of the interactions that butanoic acid has with its targets. Butanoic acid is known to be involved in various biochemical reactions, including the production of energy in cells . .
Biochemical Pathways
Butanoic acid, the parent compound, is involved in the butanoate metabolism pathway . .
特性
IUPAC Name |
4-(1-methylcyclopropyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(5-6-8)4-2-3-7(9)10/h2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWANZNIJWFYBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654871 | |
| Record name | 4-(1-Methylcyclopropyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39223-32-0 | |
| Record name | 4-(1-Methylcyclopropyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




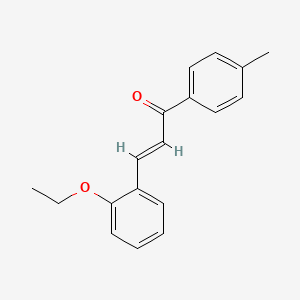
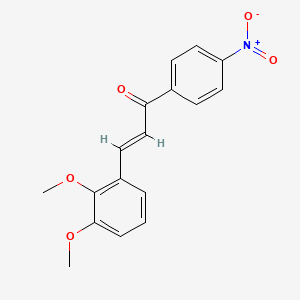
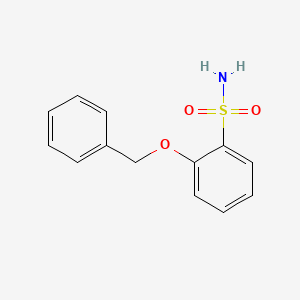
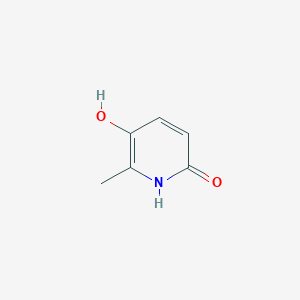
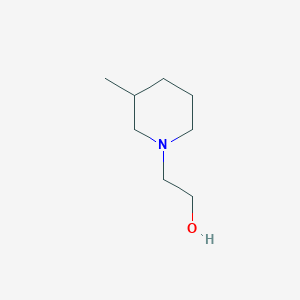


![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
